molecular formula C14H21ClN2O2 B6208103 ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride CAS No. 2703779-91-1

ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride

Cat. No. B6208103
CAS RN: 2703779-91-1
M. Wt: 284.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride (EPH) is a chemical compound with a wide range of applications in laboratory experiments and scientific research. It is a white crystalline solid with a molecular weight of 343.9 g/mol and a melting point of 143-145°C. EPH is used in a variety of biochemical and physiological studies, including those related to neuronal and cardiovascular functions. It is also used in drug discovery and development.

Mechanism of Action

The mechanism of action of ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride is not fully understood, but it is believed to be related to its ability to modulate the activity of various receptors and ion channels in the central nervous system. Specifically, ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride has been shown to bind to and activate the 5-HT2A serotonin receptor, as well as to modulate the activity of several ion channels, including the N-methyl-D-aspartate (NMDA) receptor, voltage-gated calcium channels, and potassium channels.
Biochemical and Physiological Effects
ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride has been shown to have several biochemical and physiological effects. In the central nervous system, it has been shown to modulate neuronal excitability, synaptic plasticity and synaptic transmission. In the cardiovascular system, it has been shown to regulate heart rate and blood pressure. Additionally, it has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

The use of ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride in laboratory experiments has several advantages. It is a relatively stable compound and is easy to synthesize. It also has a wide range of applications and can be used to study a variety of biochemical and physiological effects. However, it also has several limitations. It is not very soluble in water and can be toxic in high concentrations. Additionally, its effects on the central nervous system can be unpredictable and may vary from experiment to experiment.

Future Directions

Future research on ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride should focus on further elucidating its mechanism of action and exploring its potential applications in drug discovery and development. Additionally, further studies should be conducted to determine the optimal concentrations of ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride to use in laboratory experiments and to determine the safety and efficacy of ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride in various physiological and biochemical studies. Finally, further research should be conducted to determine the long-term effects of ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride on the central nervous system and the cardiovascular system.

Synthesis Methods

Ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride can be synthesized from ethyl 2-hydroxybenzoate, piperazine and hydrochloric acid. The reaction involves the formation of an ethyl ester of piperazine from ethyl 2-hydroxybenzoate and piperazine, followed by the addition of hydrochloric acid to form ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride.

Scientific Research Applications

Ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride is widely used in scientific research, especially in studies related to neuronal and cardiovascular functions. It has been used to study the effects of ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride on the central nervous system, including its role in modulating neuronal excitability, synaptic plasticity and synaptic transmission. In addition, it has been used to study the effects of ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride on the cardiovascular system, including its role in regulating heart rate and blood pressure.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride involves the reaction of ethyl 2-bromoacetate with 4-(piperazin-1-yl)aniline, followed by hydrolysis and acidification to obtain the final product as a hydrochloride salt.", "Starting Materials": [ "Ethyl 2-bromoacetate", "4-(Piperazin-1-yl)aniline", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Ethyl 2-bromoacetate is reacted with 4-(piperazin-1-yl)aniline in the presence of sodium hydroxide and diethyl ether to obtain ethyl 2-[4-(piperazin-1-yl)phenyl]acetate.", "Step 2: The crude product from step 1 is hydrolyzed with hydrochloric acid to obtain the corresponding carboxylic acid.", "Step 3: The carboxylic acid is then acidified with hydrochloric acid to obtain ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride as a white solid." ] }

CAS RN

2703779-91-1

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.8

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.